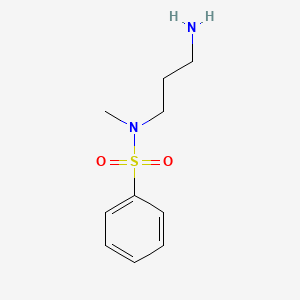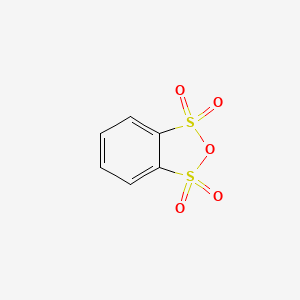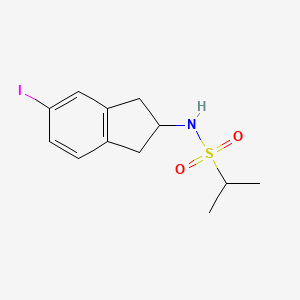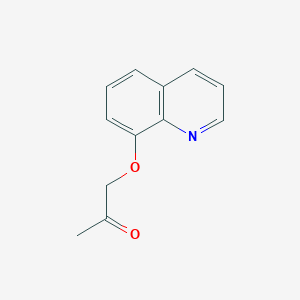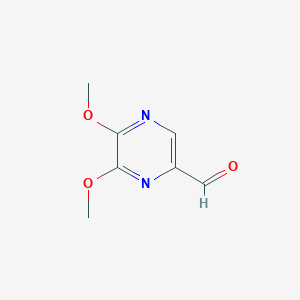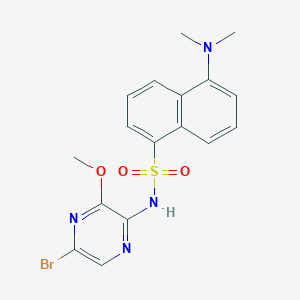
N-(5-bromo-3-methoxypyrazin-2-yl)-5-(dimethylamino)naphthalene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-(5-bromo-3-methoxypyrazin-2-yl)-5-(dimethylamino)naphthalene-1-sulfonamide is a complex organic compound that belongs to the class of sulphonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring a naphthalene ring, a pyrazine ring, and various functional groups, makes it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-3-methoxypyrazin-2-yl)-5-(dimethylamino)naphthalene-1-sulfonamide typically involves multi-step organic reactions The process may start with the bromination of a pyrazine derivative, followed by methoxylation The naphthalene sulphonamide moiety can be introduced through sulphonation and subsequent coupling reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group or the methoxy group.
Reduction: Reduction reactions could target the nitro groups if present or the sulphonamide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the naphthalene or pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, sulphonamides are often studied for their antimicrobial properties. This compound could be investigated for its potential to inhibit bacterial growth or other biological activities.
Medicine
Medicinally, sulphonamides are known for their use as antibiotics. This compound might be explored for its efficacy against specific bacterial strains or other pathogens.
Industry
In industry, such compounds can be used in the synthesis of dyes, pigments, or other specialty chemicals.
作用機序
The mechanism of action for sulphonamides typically involves the inhibition of bacterial enzyme systems, particularly those involved in folic acid synthesis. This compound may target similar pathways, disrupting essential biological processes in microorganisms.
類似化合物との比較
Similar Compounds
Sulfanilamide: A simpler sulphonamide with well-known antimicrobial properties.
Sulfamethoxazole: Another sulphonamide used in combination with trimethoprim as an antibiotic.
Sulfadiazine: Used in the treatment of bacterial infections and as an antimalarial agent.
Uniqueness
What sets N-(5-bromo-3-methoxypyrazin-2-yl)-5-(dimethylamino)naphthalene-1-sulfonamide apart is its complex structure, which may offer unique interactions with biological targets or novel chemical reactivity.
特性
分子式 |
C17H17BrN4O3S |
|---|---|
分子量 |
437.3 g/mol |
IUPAC名 |
N-(5-bromo-3-methoxypyrazin-2-yl)-5-(dimethylamino)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C17H17BrN4O3S/c1-22(2)13-8-4-7-12-11(13)6-5-9-14(12)26(23,24)21-16-17(25-3)20-15(18)10-19-16/h4-10H,1-3H3,(H,19,21) |
InChIキー |
JDNYZAWNISHXJL-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3=NC=C(N=C3OC)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
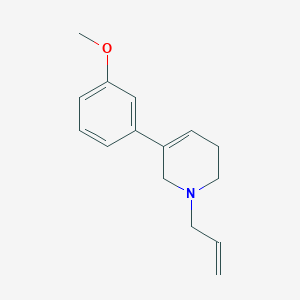
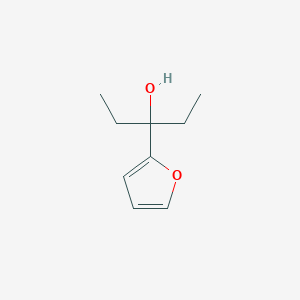
![ethyl 7-(6-cyclopropyl-2,3-diphenylpyrrolo[2,3-b]pyrazin-5-yl)heptanoate](/img/structure/B8470320.png)
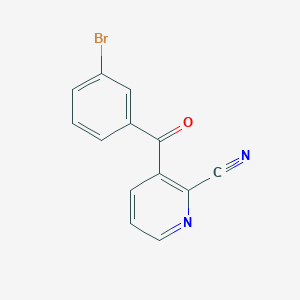
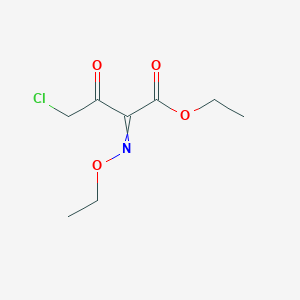
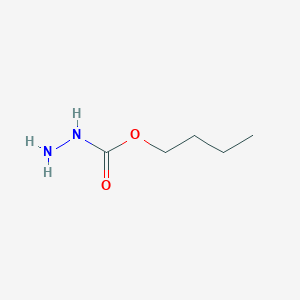
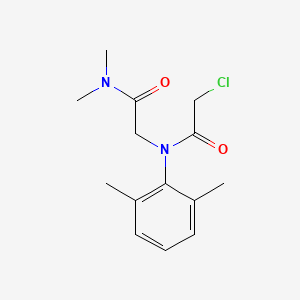

![3-(2H-1,3-Benzodioxol-5-yl)-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8470370.png)
